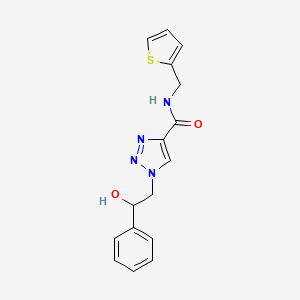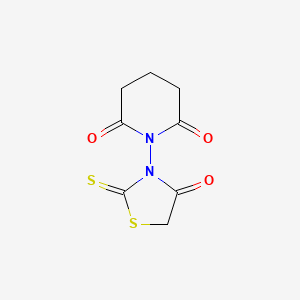
Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O3S and its molecular weight is 402.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activities
Research indicates that derivatives of quinolines, including compounds structurally related to Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, have shown promising antibacterial and antifungal activities. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazoline derivatives with potential antimicrobial properties, tested against various bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds using ethyl 3-amino-4-chlorothienoquinoline derivatives, which are structurally related to the compound , has been researched. Mekheimer et al. (2005) explored the synthesis of novel perianellated tetracyclic heteroaromatics, which are important in the development of new therapeutic agents (Mekheimer, Sadek, El-Nabi, Mohamed, Ebraheem, & Smith, 2005).
Potential Anticancer Agents
A series of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, which are structurally related to the compound , were prepared and tested for their anticancer activities. Facchinetti et al. (2015) investigated these compounds against various cancer cell lines, providing insight into their potential as anticancer agents (Facchinetti, Guimarães, Souza, Gomes, Souza, Wardell, Wardell, & Vasconcelos, 2015).
Synthesis of Isoquinoline Derivatives
Ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, a compound related to this compound, has been utilized in the synthesis of isoquinoline derivatives. Barr, Dyke, and Quessy (1983) demonstrated a new synthesis route for isoquinoline rings, which are essential in medicinal chemistry (Barr, Dyke, & Quessy, 1983).
Molluscicidal Properties
The compound's related derivatives have been studied for their molluscicidal properties, which are crucial in controlling schistosomiasis. El-bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines with significant activity against the snail B. alexandrina (El-bayouki & Basyouni, 1988).
Mechanism of Action
Target of Action
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to display a wide range of bioactive properties, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It’s known that the biological activity of similar compounds is determined by the length of the carbon-chain linker and the electronic properties of the compounds .
Biochemical Pathways
Similar compounds have been found to inhibit sars-cov-2 infection in vitro , suggesting that they may interact with viral replication pathways.
Result of Action
Similar compounds have shown significant antimicrobial potential .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-(methylthio)benzaldehyde with ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base and esterification of the carboxylic acid.", "Starting Materials": [ "Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate", "4-(Methylthio)benzaldehyde", "Sodium borohydride", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate and 4-(Methylthio)benzaldehyde in ethanol using hydrochloric acid as a catalyst to form the Schiff base.", "Step 2: Reduction of the Schiff base using sodium borohydride in ethanol to form the amine.", "Step 3: Esterification of the carboxylic acid using ethyl chloroformate and sodium hydroxide in ethanol to form Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS RN |
1215408-52-8 |
Molecular Formula |
C20H19ClN2O3S |
Molecular Weight |
402.89 |
IUPAC Name |
ethyl 7-chloro-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-26-20(25)17-18(22-11-12-4-7-14(27-2)8-5-12)15-9-6-13(21)10-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChI Key |
WQAMWFPCVJEHLZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)SC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2502118.png)
![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2502124.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)

